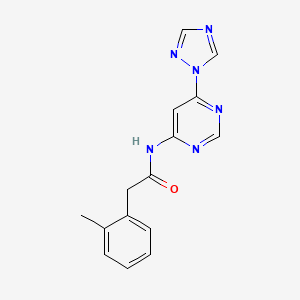![molecular formula C12H14N4O3 B2415006 7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899948-02-8](/img/structure/B2415006.png)
7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MPOD and has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
The mechanism of action of 7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is not fully understood. However, studies have shown that this compound acts as an inhibitor of various enzymes and receptors in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
Studies have shown that 7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has various biochemical and physiological effects. For example, it has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the growth of cancer cells and reduce the viability of bacterial cells. Additionally, this compound has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using 7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione in lab experiments include its high purity and high yield, as well as its potential applications in various fields of research. However, there are also limitations to the use of this compound. For example, it is relatively expensive and may not be readily available in some laboratories. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
未来方向
There are several future directions for the study of 7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione. One potential direction is the further investigation of its anti-inflammatory properties and its potential use in the treatment of inflammatory disorders such as arthritis. Another potential direction is the study of its anti-cancer properties and its potential use in the treatment of various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential new applications in various fields of research.
合成方法
The synthesis of 7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves the reaction of 2-amino-5-tert-butyl-1,3-oxazole with 2,6-dichloropurine in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of an acid. This method has been optimized to yield high purity and high yield of the product.
科学研究应用
The potential applications of 7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione in scientific research are vast. This compound has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been found to have potential applications in the field of materials science, where it can be used as a building block for the synthesis of novel materials.
属性
IUPAC Name |
7-tert-butyl-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-12(2,3)6-5-16-7-8(13-11(16)19-6)15(4)10(18)14-9(7)17/h5H,1-4H3,(H,14,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBOLKNYTXBPOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C3=C(N=C2O1)N(C(=O)NC3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2414924.png)
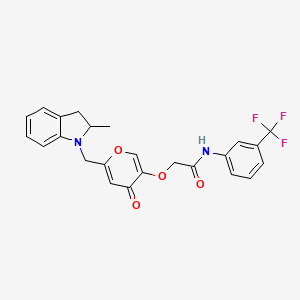
![1-(3,5-dimethylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2414929.png)
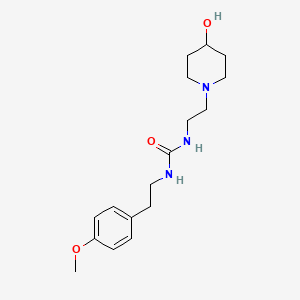
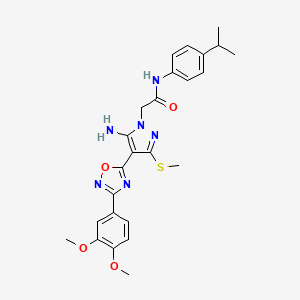

![Methyl 2-[(2-methylbutan-2-yl)amino]propanoate](/img/structure/B2414935.png)
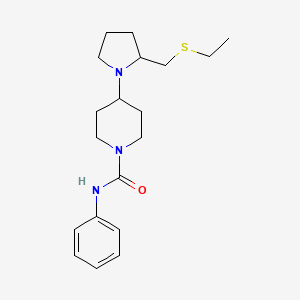

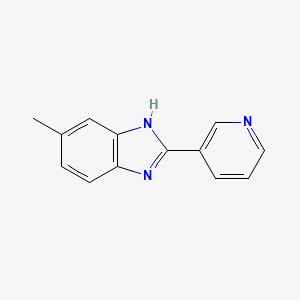
![4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B2414940.png)


